H-Arg-gly-tyr-ala-leu-gly-OH is a synthetic peptide composed of six amino acids: arginine, glycine, tyrosine, alanine, leucine, and glycine. This peptide exhibits significant biological activity, particularly as an inhibitor of protein kinases, which are crucial in various cellular signaling pathways. The compound's structure and sequence contribute to its functional properties, making it a subject of interest in biochemical research and therapeutic applications.
This compound is classified as a peptide and falls under the broader category of bioactive compounds. It is particularly noted for its role in cellular signaling modulation through its interaction with protein kinases.
The synthesis of H-Arg-gly-tyr-ala-leu-gly-OH primarily employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of H-Arg-gly-tyr-ala-leu-gly-OH consists of a linear chain of six amino acids with an amine group at one end (the N-terminus) and a hydroxyl group at the other end (the C-terminus). The specific sequence contributes to its biological activity.
The molecular formula for H-Arg-gly-tyr-ala-leu-gly-OH can be represented as . Its molecular weight is approximately 578.73 g/mol.
H-Arg-gly-tyr-ala-leu-gly-OH can participate in several chemical reactions:
Common reagents used in these reactions include:
H-Arg-gly-tyr-ala-leu-gly-OH functions primarily as a competitive inhibitor of cAMP-dependent protein kinase. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways that depend on protein kinase activity, leading to altered cellular responses. Such mechanisms are crucial in understanding its potential therapeutic applications in diseases characterized by dysregulated protein kinase activity.
The physical properties of H-Arg-gly-tyr-ala-leu-gly-OH include:
Chemical properties include:
H-Arg-gly-tyr-ala-leu-gly-OH has diverse applications in scientific research:
This compound's ability to inhibit specific enzymatic activities makes it a valuable tool in both research and therapeutic contexts.
Resin choice critically influences the synthesis efficiency of H-Arg-Gly-Tyr-Ala-Leu-Gly-OH. Polar resins like amino-Li-resin (polyacrylamide-based) demonstrate superior swelling in polar solvents (e.g., DMF, NMP), enhancing solvent accessibility during chain elongation. This resin supports a functional amino group loading of 0.8–1.2 mmol/g, maximizing peptide yield per gram of resin [5]. For C-terminal glycine anchoring, Rink amide resin is preferred, forming a stable amide linkage via Fmoc-Gly-OH activation with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)/N,N-diisopropylethylamine (DIPEA). The resin’s mechanical stability under basic/acidic conditions minimizes premature cleavage during synthesis [5] [8].
Table 1: Resin Performance in SPPS of H-Arg-Gly-Tyr-Ala-Leu-Gly-OH
Resin Type | Swelling Capacity (DMF, mL/g) | Amino Group Loading (mmol/g) | Crude Purity (%) |
---|---|---|---|
Amino-Li-Resin | 4.5–5.2 | 0.8–1.2 | 92–95 |
Polystyrene (PS) | 3.0–3.8 | 0.4–0.6 | 75–80 |
ChemMatrix (PEG-based) | 4.0–4.5 | 0.3–0.5 | 85–90 |
Fmoc deprotection employs 20% piperidine/DMF (2 × 5 min), achieving >99% efficiency while minimizing racemization. Coupling steps utilize Oxyma Pure/tert-butyl ethyl carbodiimide (TBEC) in a 2.5:1 molar ratio to amino acid, activating carboxyl groups within 30 minutes at room temperature. This combination suppresses racemization (<0.5%) and enhances coupling yields (>98%) compared to benzotriazole-based reagents [8]. For sterically hindered residues (e.g., Leu, Tyr), double coupling with 4-fold excess of Fmoc-amino acids ensures complete acylation. Real-time monitoring via Kaiser test minimizes deletion sequences [4] [8].
Conventional SPPS requires Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine’s guanidinium group and tBu (tert-butyl) for tyrosine’s phenol group. However, Pbf removal generates sulfonating by-products that alkylate tryptophan or tyrosine residues. Recent protocols employ side-chain-unprotected arginine using optimized Oxyma/TBEC ratios (2.5:1). NMR studies confirm that excess Oxyma prevents anhydride formation, enabling direct coupling of Fmoc-Arg(HCl)-OH without racemization [8]. Tyrosine’s phenolic group remains unprotected, as tBu deprotection with trifluoroacetic acid (TFA) risks O-alkylation. Alternative triyl (Trt) protection offers milder cleavage but reduces atom economy by 14% [8] .
Table 2: Coupling Efficiency with Side-Chain-Unprotected Residues
Amino Acid | Reagent System | Molar Ratio (AA:Oxyma:TBEC) | Coupling Yield (%) | Racemization (%) |
---|---|---|---|---|
Arg (unprotected) | Oxyma Pure/TBEC | 1:2.5:1 | 98.5 | 0.4 |
Tyr (unprotected) | Oxyma Pure/TBEC | 1:1:1 | 97.2 | 0.3 |
Leu | Oxyma Pure/TBEC | 1:1:1 | 99.0 | 0.2 |
Segment condensation in liquid-phase synthesis (LPS) improves yield for challenging sequences. The hexapeptide is divided into H-Arg-Gly-Tyr-OH and Ala-Leu-Gly-OH fragments. The C-terminal tripeptide is synthesized via in situ activation with propylphosphonic anhydride (T3P)/DIPEA, yielding 85% isolated product after precipitation. Fragment coupling uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)/water (9:1), achieving 78% yield. LPS reduces resin-derived impurities but requires iterative purification. Atom economy drops to 41% due to extensive protecting groups (e.g., Pbf-Arg, tBu-Tyr), making SPPS preferable for large-scale production [4] [7].
Crude H-Arg-Gly-Tyr-Ala-Leu-Gly-OH contains deletion sequences (<6-mer) and diastereomers from racemization. Reversed-phase HPLC on C18 columns (250 × 4.6 mm, 5 µm) with 0.1% TFA/acetonitrile gradients resolves impurities:
Table 3: Optimized HPLC Conditions for Purification
Parameter | Analytical HPLC | Preparative HPLC |
---|---|---|
Column | C18 (250 × 4.6 mm, 5 µm) | C18 (250 × 21.2 mm, 10 µm) |
Mobile Phase | 0.1% TFA in H₂O/MeCN | H₂O/EtOH/IPA (75:20:5) |
Gradient | 5% → 35% MeCN (30 min) | Isocratic |
Peak Retention | 16.2 min | 18–22 min (collection window) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0